REACTION_CXSMILES
|
C(P(=O)(O)O)=C.[CH:7]([P:9]([Cl:12])([Cl:11])=[O:10])=[CH2:8].[C:13]([Cl:16])(Cl)=O>ClCCCl>[CH:7]([P:9]([Cl:12])([Cl:11])=[O:10])=[CH2:8].[Cl:16][CH2:13][CH2:7][P:9]([Cl:12])([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
298 g
|
Type
|
reactant
|
Smiles
|
C(=C)P(O)(O)=O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(=C)P(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is continuously introduced into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
distils off during the phosgenation
|
Type
|
CUSTOM
|
Details
|
is stripped off at room temperature in the vacuum from a water jet
|
Type
|
DISTILLATION
|
Details
|
The mixture is then distilled at 2 mm Hg with the aid of a column
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 g |
Name
|
|
Type
|
product
|
Smiles
|
ClCCP(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(P(=O)(O)O)=C.[CH:7]([P:9]([Cl:12])([Cl:11])=[O:10])=[CH2:8].[C:13]([Cl:16])(Cl)=O>ClCCCl>[CH:7]([P:9]([Cl:12])([Cl:11])=[O:10])=[CH2:8].[Cl:16][CH2:13][CH2:7][P:9]([Cl:12])([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
298 g
|
Type
|
reactant
|
Smiles
|
C(=C)P(O)(O)=O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(=C)P(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is continuously introduced into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
distils off during the phosgenation
|
Type
|
CUSTOM
|
Details
|
is stripped off at room temperature in the vacuum from a water jet
|
Type
|
DISTILLATION
|
Details
|
The mixture is then distilled at 2 mm Hg with the aid of a column
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 g |
Name
|
|
Type
|
product
|
Smiles
|
ClCCP(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |